

Introduction: The Strategic Importance of o-Fluoronitrobenzene

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Compound of Interest

Compound Name: **1-Fluoro-2-nitrobenzene**

Cat. No.: **B144259**

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o-Fluoronitrobenzene (2-Fluoronitrobenzene) is a pivotal organofluorine compound that serves as a cornerstone intermediate in the synthesis of a wide array of high-value chemicals. Its unique electronic structure, characterized by the ortho-positioning of two powerful electron-withdrawing groups—a nitro group ($-NO_2$) and a fluorine atom ($-F$)—renders the aromatic ring highly activated towards specific chemical transformations. This guide offers an in-depth exploration of the physical and chemical properties of o-fluoronitrobenzene, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile reagent. We will delve into its spectroscopic signature, explore the nuances of its chemical reactivity with a focus on nucleophilic aromatic substitution, and provide actionable experimental protocols for its key transformations.

PART 1: Fundamental Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is a prerequisite for its successful application in synthesis and process development. This section details the key physical constants and provides an analysis of the spectroscopic data for o-fluoronitrobenzene.

Physical and Chemical Identity

o-Fluoronitrobenzene is a clear, yellow liquid under standard conditions. Its core identifiers and physical properties are summarized for quick reference.

Property	Value	Reference(s)
Chemical Name	1-Fluoro-2-nitrobenzene	[1]
Synonyms	o-Nitrofluorobenzene, 2-Fluoronitrobenzene	[1]
CAS Number	1493-27-2	[1]
Molecular Formula	C ₆ H ₄ FNO ₂	[1]
Molecular Weight	141.10 g/mol	[1]
Appearance	Clear yellow liquid	[1]
Melting Point	-9 to -6 °C	[1]
Boiling Point	116 °C at 22 mmHg	[1]
Density	1.338 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.532	[1]
Solubility	Immiscible in water	[1]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is crucial for confirming the identity and purity of o-fluoronitrobenzene. The following is an interpretation of its characteristic spectral data.

The NMR spectra of o-fluoronitrobenzene are distinguished by the coupling between the protons/carbons and the fluorine atom.

- ¹H NMR (300 MHz, CCl₄): The spectrum displays a complex multiplet system due to spin-spin coupling. The proton ortho to the nitro group (H6) is the most deshielded. Key shifts and couplings are:
 - δ 8.03 (ddd, 1H, H6)
 - δ 7.66 (m, 1H, H4)

- δ 7.33 (m, 1H, H3)
- δ 7.31 (m, 1H, H5)
- Significant J-couplings include J(H-F) and J(H-H) interactions, which are critical for structural confirmation.[2]
- ^{13}C NMR (DMSO-d₆): The carbon spectrum is characterized by large C-F coupling constants. The carbon attached to the fluorine (C1) and the carbon attached to the nitro group (C2) show distinct shifts and coupling patterns that confirm the ortho substitution.[3]

The IR spectrum provides clear evidence of the key functional groups.

Caption: Key IR absorption bands for o-Fluoronitrobenzene.

- Nitro Group (-NO₂): Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the N-O bond are observed around 1530-1550 cm⁻¹ and 1350-1360 cm⁻¹, respectively.[4]
- Carbon-Fluorine Bond (C-F): A strong absorption band corresponding to the C-F stretch is typically found in the 1250-1300 cm⁻¹ region.[5]
- Aromatic Ring: Peaks for the C=C in-ring stretching vibrations appear around 1600 cm⁻¹ and 1480 cm⁻¹.[4]

Electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern useful for identification.

- Molecular Ion (M⁺): The molecular ion peak is observed at m/z 141, corresponding to the molecular weight of the compound.[6]
- Key Fragments:
 - m/z 95: This prominent peak results from the loss of the nitro group (•NO₂, 46 Da), forming a fluorophenyl cation.[6]
 - m/z 111: This fragment arises from the loss of nitric oxide (•NO, 30 Da).[6]

- m/z 75: Corresponds to the loss of both the nitro group and HF, leading to a benzyne radical cation.[6]

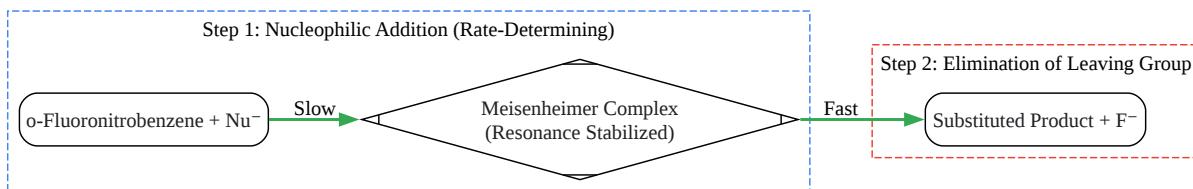
PART 2: Chemical Reactivity and Synthetic Utility

The synthetic power of o-fluoronitrobenzene stems from the orchestrated electronic effects of its substituents, which dictate its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The Cornerstone Reaction

The primary utility of o-fluoronitrobenzene is as a substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.



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Caption: The two-step mechanism of SNAr on o-Fluoronitrobenzene.

- Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (C1), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, stabilizing the intermediate.[7][8]

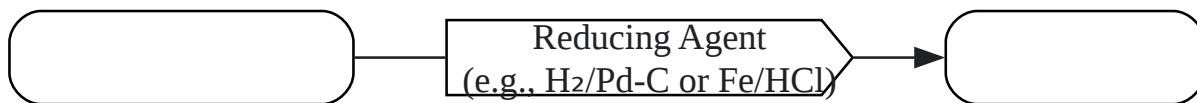
- Elimination: The leaving group (fluoride, F^-) is expelled, and the aromaticity of the ring is restored to yield the final product. This step is typically fast.[8]

Causality Behind Reactivity:

- Fluorine as a Leaving Group: While fluoride is a poor leaving group in S_N1/S_N2 reactions, it is highly effective in S_NAr . This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the attack.[9]
- Ortho vs. Para vs. Meta Reactivity: The nitro group activates the ortho and para positions to nucleophilic attack far more than the meta position.
 - Ortho/Para: The negative charge of the Meisenheimer complex can be delocalized directly onto the nitro group through resonance, providing significant stabilization.
 - Meta: In meta-attack, the negative charge cannot be delocalized onto the nitro group via resonance, resulting in a much less stable intermediate and a significantly slower reaction rate.[10]
 - Ortho vs. Para: The rate of reaction for o-fluoronitrobenzene is often higher than that of its p-isomer. This is attributed to the powerful inductive effect (-I) of the nitro group, which is distance-dependent and thus strongest at the adjacent ortho position, further enhancing the electrophilicity of the reaction center.[7]

Reduction of the Nitro Group: Gateway to Fluoroanilines

A second crucial transformation is the reduction of the nitro group to an amine, yielding o-fluoroaniline. This product is a highly valuable building block for the synthesis of pharmaceuticals and agrochemicals.[11][12]



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Caption: General workflow for the reduction of o-Fluoronitrobenzene.

Commonly employed methods include:

- Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as Palladium on Carbon (Pd/C) offers a clean and high-yielding route.
- Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective and often used in industrial settings.

PART 3: Experimental Protocols and Applications

This section provides actionable, step-by-step protocols for the key transformations of o-fluoronitrobenzene and discusses the applications of its derivatives.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative SNAr reaction between o-fluoronitrobenzene and a secondary amine, pyrrolidine.

Reaction: Synthesis of 1-(2-nitrophenyl)pyrrolidine

Materials:

- o-Fluoronitrobenzene (1.0 eq)
- Pyrrolidine (1.2 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-fluoronitrobenzene (1.0 eq) and anhydrous DMF.
- Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.2 eq).
- Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-nitrophenyl)pyrrolidine.

Protocol 2: Reduction to o-Fluoroaniline via Catalytic Hydrogenation

This protocol details the high-efficiency reduction of the nitro group.

Materials:

- o-Fluoronitrobenzene (1.0 eq)
- 10% Palladium on Carbon (Pd/C, ~5 mol%)
- Methanol or Ethanol
- Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

- Diatomaceous earth (e.g., Celite®)

Procedure:

- Vessel Preparation: In a reaction vessel suitable for hydrogenation, dissolve o-fluoronitrobenzene (1.0 eq) in methanol.
- Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C to the solution.
- Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.
- Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
- Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
- Catalyst Wash: Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
- Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude o-fluoroaniline, which can be further purified by distillation if necessary.

Applications in Drug Development and Agrochemicals

The primary value of o-fluoronitrobenzene lies in its role as a precursor to o-fluoroaniline. The introduction of a fluorine atom into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.^[11] ^[12] o-Fluoroaniline is a key building block in the synthesis of:

- Pharmaceuticals: It is incorporated into the structures of various active pharmaceutical ingredients (APIs), including anticancer, anti-inflammatory, and central nervous system

(CNS)-active drugs.[12]

- Agrochemicals: It serves as an intermediate for modern fungicides and herbicides, where the fluorine substituent contributes to the potency and environmental profile of the final product. [11]

PART 4: Safety and Handling

o-Fluoronitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
- Acute Toxicity, Dermal (Category 2/3): Fatal or toxic in contact with skin.[1][13]
- Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation.[1]
- Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[13]

Handling and Storage:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
- Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

o-Fluoronitrobenzene is a strategically important chemical intermediate whose value is defined by the precise arrangement of its functional groups. Its activated aromatic system, particularly amenable to nucleophilic aromatic substitution, and the straightforward conversion of its nitro

group to an amine, make it an indispensable tool for synthetic chemists. By understanding its physical properties, spectroscopic signatures, and chemical reactivity, researchers can leverage o-fluoronitrobenzene to construct complex molecular architectures for the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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